
1,3,5-Trimethylbenzene; chromiumtricarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trimethylbenzene: and chromiumtricarbaldehyde are two distinct chemical compounds with unique properties and applications. 1,3,5-Trimethylbenzene, also known as mesitylene, is an aromatic hydrocarbon with three methyl groups attached to a benzene ring. It is commonly found in coal tar and petroleum. Chromiumtricarbaldehyde, on the other hand, is a coordination compound involving chromium and three formyl groups attached to a benzene ring.
Métodos De Preparación
1,3,5-Trimethylbenzene
1,3,5-Trimethylbenzene can be synthesized through several methods:
Transalkylation of Xylene: This method involves the reaction of xylene with a solid acid catalyst to produce 1,3,5-trimethylbenzene.
Trimerization of Propyne: This process, which also requires an acid catalyst, yields a mixture of 1,3,5- and 1,2,4-trimethylbenzenes.
Aldol Condensation of Acetone: Catalyzed by sulfuric acid, this method involves the trimerization of acetone to produce mesitylene.
Chromiumtricarbaldehyde
Chromiumtricarbaldehyde can be synthesized through the reduction of 1,3,5-(N-alkyl-N-alkoxy)benzene tricarboxamide using reducing agents such as lithium aluminum hydride or red aluminum in an organic solvent like toluene .
Análisis De Reacciones Químicas
1,3,5-Trimethylbenzene
1,3,5-Trimethylbenzene undergoes various chemical reactions:
Oxidation: Oxidation with nitric acid yields trimesic acid (benzene-1,3,5-tricarboxylic acid).
Bromination: Bromination of mesitylene produces mesityl bromide.
Organometallic Chemistry: Mesitylene acts as a ligand in organometallic complexes, such as the organomolybdenum complex [(η6-C6H3Me3)Mo(CO)3].
Chromiumtricarbaldehyde
Chromiumtricarbaldehyde can undergo various reactions, including:
Reduction: Reduction with agents like lithium aluminum hydride.
Coordination Chemistry: Formation of coordination complexes with various ligands.
Aplicaciones Científicas De Investigación
1,3,5-Trimethylbenzene
1,3,5-Trimethylbenzene is used in:
Organic Synthesis: As a precursor to fine chemicals and in the synthesis of other aromatic compounds.
Solvent: Used as a solvent in various chemical reactions.
Fuel Additive: Added to gasoline to increase octane rating.
Chromiumtricarbaldehyde
Chromiumtricarbaldehyde is used in:
Coordination Chemistry:
Material Science: Used in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Mecanismo De Acción
1,3,5-Trimethylbenzene
The primary mechanism of action for 1,3,5-trimethylbenzene involves its reactivity with oxidizing agents. The methyl groups on the benzene ring can undergo oxidation to form various products, such as trimesic acid . The compound can also act as a ligand in organometallic complexes, where it coordinates with metal centers .
Chromiumtricarbaldehyde
Chromiumtricarbaldehyde exerts its effects through coordination chemistry. The formyl groups on the benzene ring can coordinate with chromium, forming stable complexes. These complexes can participate in various catalytic reactions, leveraging the unique properties of chromium .
Comparación Con Compuestos Similares
1,3,5-Trimethylbenzene
Similar compounds include:
1,2,4-Trimethylbenzene (Pseudocumene): Another isomer of trimethylbenzene with different methyl group positions.
1,2,3-Trimethylbenzene (Hemimellitene): Another isomer with different methyl group positions.
Chromiumtricarbaldehyde
Chromium(III) Acetylacetonate: Another chromium coordination compound with different ligands.
Chromium Hexacarbonyl: A chromium coordination compound with carbonyl ligands.
Conclusion
1,3,5-Trimethylbenzene and chromiumtricarbaldehyde are two distinct compounds with unique properties and applications. 1,3,5-Trimethylbenzene is widely used in organic synthesis, as a solvent, and as a fuel additive, while chromiumtricarbaldehyde is primarily studied for its coordination chemistry and potential applications in catalysis and material science. Understanding their preparation methods, chemical reactions, and applications provides valuable insights into their roles in various scientific fields.
Propiedades
Fórmula molecular |
C12H15CrO3 |
|---|---|
Peso molecular |
259.24 g/mol |
Nombre IUPAC |
chromium(3+);methanone;1,3,5-trimethylbenzene |
InChI |
InChI=1S/C9H12.3CHO.Cr/c1-7-4-8(2)6-9(3)5-7;3*1-2;/h4-6H,1-3H3;3*1H;/q;3*-1;+3 |
Clave InChI |
QPCVGGCWDMMIEW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C)C.[CH-]=O.[CH-]=O.[CH-]=O.[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


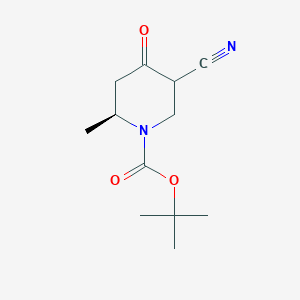
![5-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B11757463.png)
![3-[(Hydroxyimino)methyl]benzene-1,2-diol](/img/structure/B11757471.png)
![ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11757481.png)
![Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B11757483.png)


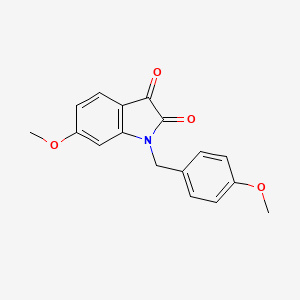

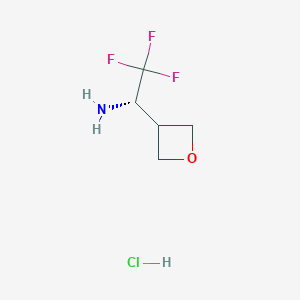
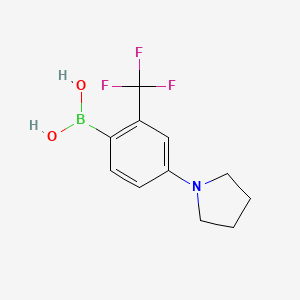
![Spiro[adamantane-2,1'-cyclohexan]-4'-amine hydrochloride](/img/structure/B11757521.png)
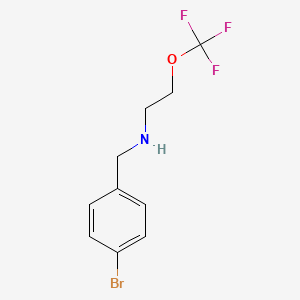
![3,7-Dioxa-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B11757537.png)
